molecular formula C22H27N B12340681 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine

1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine

Cat. No.: B12340681
M. Wt: 305.5 g/mol
InChI Key: FOLSNLACSBCOEO-UHFFFAOYSA-N
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Description

1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine is a complex organic compound with the molecular formula C22H27N and a molecular weight of 305.46 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring, a cyclohexyl group, and an ethynylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula

C22H27N

Molecular Weight

305.5 g/mol

IUPAC Name

1-[1-cyclohexyl-3-(3-ethynylphenyl)prop-2-ynyl]piperidine

InChI

InChI=1S/C22H27N/c1-2-19-10-9-11-20(18-19)14-15-22(21-12-5-3-6-13-21)23-16-7-4-8-17-23/h1,9-11,18,21-22H,3-8,12-13,16-17H2

InChI Key

FOLSNLACSBCOEO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C#CC(C2CCCCC2)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine involves multiple steps. One common method includes the reaction of 3-cyclohexyl-1-propyne with appropriate reagents to form the desired product . The reaction typically requires specific conditions such as a temperature of 40°C and the use of reagents like ammonium persulfate ((NH4)2S2O8), sodium formate (HCO2Na·2H2O), and dimethylformamide as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

Antifungal Activity

Recent studies have investigated the antifungal properties of piperidine derivatives, including those similar to 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine . Research indicates that certain piperidine-based compounds exhibit significant activity against resistant fungal strains such as Candida auris. For instance, derivatives synthesized from piperidine have shown minimal inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris .

Antimicrobial Properties

Piperidine derivatives have also been evaluated for their antimicrobial efficacy. A study reported the synthesis of various piperidine compounds that were tested against bacterial and fungal pathogens, demonstrating promising antimicrobial activity . These findings suggest potential therapeutic applications in treating infections caused by resistant microorganisms.

Case Study: Synthesis and Biological Evaluation

A notable case study involved the synthesis of piperidine-based derivatives that were structurally similar to 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine . The synthesized compounds underwent biological evaluation for their efficacy as antimicrobial agents. The results indicated that specific modifications to the piperidine structure enhanced their antimicrobial potency against both Gram-positive and Gram-negative bacteria .

Polymer Chemistry

The unique structural attributes of 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine allow it to be utilized in polymer chemistry. Its ability to participate in polymerization reactions makes it a candidate for developing new materials with tailored properties.

Table 2: Potential Applications in Material Science

ApplicationDescription
Polymer SynthesisUsed as a monomer for creating novel polymers
CoatingsPotential use in protective coatings due to chemical stability

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine is unique due to the presence of the ethynylphenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine (CAS Number: 1224508-42-2) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

The molecular formula of 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine is C22H27NC_{22}H_{27}N, with a molecular weight of approximately 305.46 g/mol. The compound features a complex structure that includes a cyclohexyl group, an ethynylphenyl moiety, and a piperidine ring, contributing to its unique biological activity.

PropertyValue
CAS Number1224508-42-2
Molecular FormulaC22H27N
Molecular Weight305.46 g/mol
LogP4.39
PSA (Polar Surface Area)3.24 Ų

Biological Activity

Research into the biological activity of this compound primarily focuses on its interaction with neurotransmitter systems, particularly the dopaminergic system. Preliminary studies suggest that it may function as a dopamine uptake inhibitor, similar to other piperidine derivatives.

The compound's mechanism appears to involve modulation of dopamine transporters, potentially influencing dopamine signaling pathways. This action could have implications for conditions such as depression and schizophrenia, where dopaminergic dysregulation is prevalent.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, offering insights into the potential activity of 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine.

  • Dopamine Uptake Inhibition : A study evaluated the structure-activity relationship (SAR) of piperidine derivatives and their ability to inhibit dopamine uptake in rat striatal homogenates. The findings indicated that structural modifications can significantly affect binding affinity and efficacy at dopamine transporters, suggesting that similar modifications in our compound could yield valuable pharmacological effects .
  • Selectivity and Affinity : Research on closely related compounds demonstrated varying degrees of selectivity for dopamine transporter sites. For instance, certain derivatives showed enhanced affinity for both dopamine and sigma receptors, which may correlate with the pharmacological profile expected from 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine .
  • In Vitro Studies : In vitro assays have been conducted to assess cell viability and growth in the presence of similar compounds. These studies typically measure cellular responses at various concentrations, providing a basis for understanding the therapeutic window for potential applications .

Q & A

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Hazard Identification : The compound is classified under GHS as Acute Toxicity (Oral, Category 4; H302), Skin Irritation (Category 2; H315), Eye Irritation (Category 2A; H319), and Respiratory Irritation (H335) .
  • Handling Precautions : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid dust formation via controlled handling and closed systems .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Use water fog, CO₂, or dry powder for fire emergencies due to risks of toxic gas release (e.g., NOx) .

Basic: What synthetic methodologies are documented for synthesizing this compound?

Answer:

  • Key Steps :
    • Alkylation/Amination : Piperidine derivatives are often synthesized via alkylation of cyclohexyl precursors under anhydrous conditions (e.g., using K₂CO₃ as a base in DMF) .
    • Acylation : Evidence from analogous spiro-piperidine compounds suggests that acylation reactions (e.g., with benzoyl chlorides) yield stable intermediates, optimized at 0–5°C to suppress side reactions .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended for isolating pure products .

Advanced: How can researchers resolve contradictions in spectral data during structural characterization?

Answer:

  • Multi-Technique Validation :
    • IR Spectroscopy : Confirm functional groups (e.g., alkyne C≡C stretches near 2100–2260 cm⁻¹) and piperidine ring vibrations (2850–2960 cm⁻¹) .
    • GC-MS/NMR : Cross-validate molecular ion peaks ([M⁺]) with high-resolution mass spectrometry. For NMR, assign cyclohexyl protons (δ 1.2–2.1 ppm) and ethynylphenyl signals (δ 7.2–7.8 ppm) using 2D techniques (COSY, HSQC) to resolve overlapping peaks .
  • Case Study : In spiro-piperidine analogs, discrepancies in NOE correlations were resolved by comparing experimental data with DFT-simulated spectra .

Advanced: What strategies improve reaction yields in multi-step syntheses involving sensitive intermediates?

Answer:

  • Catalyst Optimization : Use Pd(PPh₃)₄ for Sonogashira couplings (ethynylphenyl incorporation) with CuI co-catalysis to enhance efficiency .
  • Temperature Control : Maintain reactions at –20°C during lithiation steps (e.g., cyclohexyl Grignard formation) to prevent decomposition .
  • Inert Atmosphere : Conduct moisture-sensitive steps (e.g., amine alkylation) under argon/nitrogen to avoid hydrolysis .

Basic: How should researchers assess purity and stability of this compound under storage conditions?

Answer:

  • Analytical Methods :
    • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; monitor at 254 nm for aromatic/alkyne chromophores .
    • Stability Testing : Store in amber glass vials at –20°C under nitrogen. Accelerated stability studies (40°C/75% RH for 14 days) can predict degradation pathways (e.g., oxidation of ethynyl groups) .

Advanced: What computational methods predict the compound’s reactivity in novel reaction environments?

Answer:

  • Molecular Modeling :
    • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., cyclohexyl carbocation stability) .
    • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., neurotransmitter receptors) based on piperidine’s conformational flexibility .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic (ethynyl) and electrophilic (piperidine N) centers .

Advanced: How can researchers address ecological toxicity data gaps for this compound?

Answer:

  • Experimental Design :
    • Microtox Assay : Test acute toxicity in Vibrio fischeri (EC₅₀ < 10 mg/L indicates high hazard) .
    • Algae Growth Inhibition : Expose Raphidocelis subcapitata to 0.1–100 mg/L concentrations for 72 hours; measure chlorophyll-a inhibition .
  • Read-Across : Use data from structurally similar piperidine derivatives (e.g., LD₅₀ in Daphnia magna) to estimate ecotoxicity .

Basic: What analytical techniques are critical for confirming stereochemical purity?

Answer:

  • Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to resolve enantiomers; compare retention times with racemic standards .
  • Polarimetry : Measure specific rotation ([α]²⁵D) and compare to literature values for enantiopure analogs .

Advanced: How do solvent polarity and temperature affect the compound’s stability during catalysis?

Answer:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Pd-catalyzed couplings but may promote hydrolysis at >60°C .
  • Arrhenius Analysis : Perform kinetic studies at 25–80°C; calculate activation energy (Eₐ) for degradation pathways (e.g., cyclohexyl ring opening) .

Advanced: What mechanistic insights explain unexpected byproducts in alkylation reactions?

Answer:

  • Pathway Analysis :
    • Over-Alkylation : Excess alkylating agent (e.g., methyl iodide) leads to quaternary ammonium salts; mitigate via stoichiometric control .
    • Ring Strain : Cyclohexyl substituents may induce chair-to-boat transitions, favoring elimination over substitution; confirmed via Hammett plots .

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